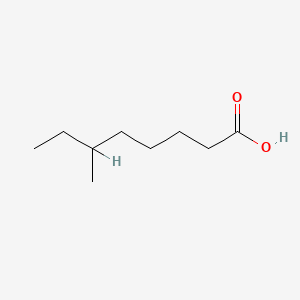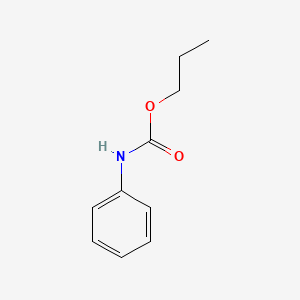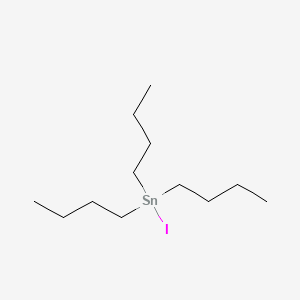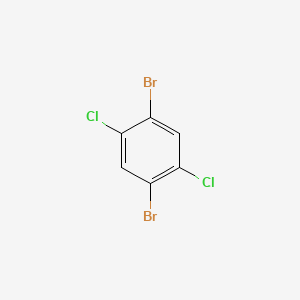
Z-Gly-glu-OH
Descripción general
Descripción
Z-Gly-glu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It has a molecular weight of 338.32 .
Synthesis Analysis
Z-Gly-glu-OH is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The synthesis of a peptide from its component amino acids requires selective acylation of a free amine . This is achieved by deactivating all extraneous amine functions so they do not compete for the acylation reagent .Molecular Structure Analysis
The molecular formula of Z-Gly-glu-OH is C15H18N2O7 . It has a monoisotopic mass of 281.089935 Da .Chemical Reactions Analysis
The standard hydroxamate assay uses Z-Gln-Gly-OH as peptidic glutamine substrate and hydroxylamine as amine donor . In the presence of microbial transglutaminase (MTG), hydroxylamine is enzymatically incorporated into the peptide to form Z-Glutamyl (γ-hydroxamate)-glycine .Aplicaciones Científicas De Investigación
Fluorogenic Transglutaminase Substrate Synthesis
A notable application of Z-Gly-glu-OH is in the synthesis of fluorogenic transglutaminase substrates. Wodtke, Pietsch, and Löser (2020) demonstrated a solution-phase synthesis of the dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH. This synthesis began from Z-Glu-OH and involved several steps including conversion to a cyclic anhydride, esterification, and the use of 4-methylumbelliferone. This substrate offers advantages for kinetic characterization of inhibitors and amine-type acyl acceptor substrates (Wodtke, Pietsch, & Löser, 2020).
Enzymatic Studies
Z-Gly-glu-OH and its variants also find relevance in enzymatic studies. For instance, Harrison (2003) explored the fragmentation reactions of protonated peptides containing glutamic acid or glutamine, where Z-Gly-glu-OH played a role in understanding these mechanisms. This study provided insights into the behavior of these peptides under different ionization conditions, highlighting the significance of Z-Gly-glu-OH in peptide research (Harrison, 2003).
Peptide Stabilization
In the field of peptide stabilization, English and Stammer (1978) synthesized dehydropeptides including Z-Gly-Gly-Phe-Phe-Ala · OH. They discovered that unlike the saturated compound, the dehydropeptide was resistant to hydrolysis by enzymes like chymotrypsin and thermolysin, highlighting a new method for peptide stabilization (English & Stammer, 1978).
Amino Acid Modification on CNT Surface
Gorshkova, Gorshkov, and Pavelyev (2021) discussed a method for introducing amino groups on the carbon nanotube (CNT) surface using Z-Gly-OH. This approach, which included the use of formaldehyde, showcased the potential of Z-Gly-glu-OH in modifying nanomaterial surfaces (Gorshkova, Gorshkov, & Pavelyev, 2021).
Glycine-Directed Peptide Amidation
In biochemistry, Kizer, Busby, Cottle, and Youngblood (1984) investigated glycine-directed peptide amidation in the rat brain. They synthesized substrates including p-Glu-His-Pro-Gly-OH and found two enzymes that converted this substrate into thyrotropin-releasing hormone. This research underscores the biological importance of Z-Gly-glu-OH in understanding peptide processing in the brain (Kizer, Busby, Cottle, & Youngblood, 1984).
Mecanismo De Acción
The mechanism of action of Z-Gly-glu-OH involves the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide . This process forms a dipeptide from two given amino acids .
It has a melting point of 145-149°C . It is stored at room temperature .
Safety and Hazards
Z-Gly-glu-OH should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(17-11(14(21)22)6-7-13(19)20)8-16-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBOEMFZSZCMX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)







